molecular formula C14H15N5O6S B2694151 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 326911-62-0

5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2694151
CAS No.: 326911-62-0
M. Wt: 381.36
InChI Key: NRVIVRCXGQOXFT-UHFFFAOYSA-N
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Description

5-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydrazono group and a morpholinosulfonyl phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine-2,4,6(1H,3H,5H)-trione core can be synthesized through the condensation of barbituric acid with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the pyrimidine core with hydrazine derivatives. This step often requires the use of catalysts or specific reaction conditions to ensure high yield and purity.

    Attachment of the Morpholinosulfonyl Phenyl Group: The final step involves the sulfonylation of the hydrazono-substituted pyrimidine with morpholinosulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, reduce costs, and ensure scalability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound is unique due to the presence of both the hydrazono and morpholinosulfonyl groups, which confer distinct chemical and biological properties.

    Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives: These compounds share the pyrimidine core but lack the specific substitutions found in the target compound.

    Hydrazono Compounds: These compounds contain the hydrazono group but may differ in the rest of their structure, affecting their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for versatile chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research and industrial fields.

Properties

IUPAC Name

6-hydroxy-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c20-12-11(13(21)16-14(22)15-12)18-17-9-1-3-10(4-2-9)26(23,24)19-5-7-25-8-6-19/h1-4H,5-8H2,(H3,15,16,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJNODQEDKLTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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